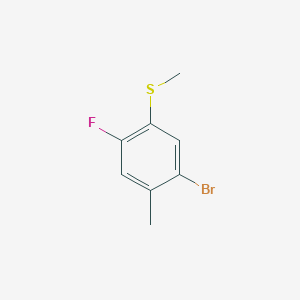

(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

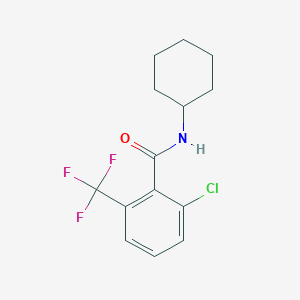

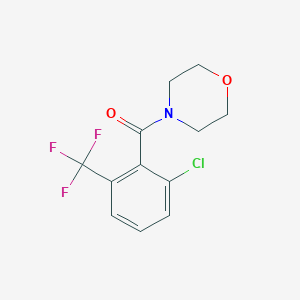

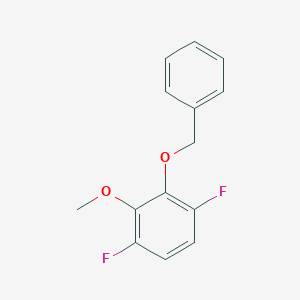

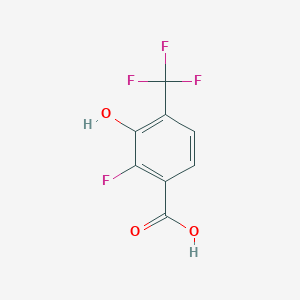

“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8BRFS . It is used as a building block in research . It has been found to be a reagent in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” can be represented by the SMILES notation: CSC1=CC (Br)=C ©C=C1F . This indicates that the molecule consists of a sulfur atom bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with bromo, fluoro, and methyl groups at positions 5, 2, and 4 respectively .Physical And Chemical Properties Analysis

“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a solid at room temperature . It has a molecular weight of 235.12 . The compound should be stored at a temperature between 0-8°C .Applications De Recherche Scientifique

Free Radical Reactions

The benzylic position of aromatic compounds is susceptible to free radical reactions. (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane can participate in such reactions, leading to the formation of new carbon-carbon bonds. For instance, it can undergo bromination using N-bromosuccinimide (NBS) as a reagent .

Anti-Virulence Compounds

Researchers have explored compounds targeting iron acquisition in mycobacteria. In this context, (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane derivatives have shown promise as anti-virulence agents. Specifically, they inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis .

Palladium-Catalyzed Reactions

The compound can participate in palladium-catalyzed reactions, including Suzuki-Miyaura coupling. Such reactions enable the construction of complex organic frameworks, making it useful in medicinal chemistry and materials science .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Mode of Action

Similar compounds have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 23512 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

1-bromo-4-fluoro-2-methyl-5-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFS/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXOZJFSVEVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)SC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)